molecular formula C14H17ClN2OS B12732177 N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide CAS No. 68268-44-0

N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide

Cat. No.: B12732177
CAS No.: 68268-44-0
M. Wt: 296.8 g/mol
InChI Key: UAIUZMOAZJUCJF-UHFFFAOYSA-N
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Description

N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide is a chemical compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide typically involves the reaction of 2,1-benzisothiazole with appropriate chlorinated and alkylated reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzisothiazole derivatives.

Scientific Research Applications

N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-2,1-benzisothiazol-3-amine
  • 3-chloro-N-(2-methylpropyl)benzamide

Uniqueness

N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide is unique due to its specific substitution pattern on the benzisothiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

68268-44-0

Molecular Formula

C14H17ClN2OS

Molecular Weight

296.8 g/mol

IUPAC Name

N-(2,1-benzothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C14H17ClN2OS/c1-10(2)9-17(13(18)7-8-15)14-11-5-3-4-6-12(11)16-19-14/h3-6,10H,7-9H2,1-2H3

InChI Key

UAIUZMOAZJUCJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1=C2C=CC=CC2=NS1)C(=O)CCCl

Origin of Product

United States

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